molecular formula C14H10F2N2 B13677522 2-(2,6-Difluorophenyl)-8-methylimidazo[1,2-a]pyridine

2-(2,6-Difluorophenyl)-8-methylimidazo[1,2-a]pyridine

Cat. No.: B13677522
M. Wt: 244.24 g/mol
InChI Key: LGHXREBHMIWJPU-UHFFFAOYSA-N
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Description

2-(2,6-Difluorophenyl)-8-methylimidazo[1,2-a]pyridine is a heterocyclic compound that features a fused imidazo-pyridine ring system with two fluorine atoms attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Difluorophenyl)-8-methylimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,6-difluoroaniline with 2-bromo-3-methylpyridine in the presence of a base, followed by cyclization to form the imidazo[1,2-a]pyridine ring system . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Difluorophenyl)-8-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas (H2) and a palladium catalyst can convert nitro groups to amines.

    Substitution: Halogenation reactions can introduce additional halogen atoms into the molecule using reagents like bromine (Br2) or chlorine (Cl2).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Br2 or Cl2 in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

2-(2,6-Difluorophenyl)-8-methylimidazo[1,2-a]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,6-Difluorophenyl)-8-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atoms enhance its binding affinity and selectivity towards these targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,6-Difluorophenyl)-8-methylimidazo[1,2-a]pyridine is unique due to its specific substitution pattern and the presence of both fluorine atoms and a methyl group. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H10F2N2

Molecular Weight

244.24 g/mol

IUPAC Name

2-(2,6-difluorophenyl)-8-methylimidazo[1,2-a]pyridine

InChI

InChI=1S/C14H10F2N2/c1-9-4-3-7-18-8-12(17-14(9)18)13-10(15)5-2-6-11(13)16/h2-8H,1H3

InChI Key

LGHXREBHMIWJPU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C3=C(C=CC=C3F)F

Origin of Product

United States

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